methyl (5-formyl-1-methyl-1H-pyrrol-2-yl)acetate methyl (5-formyl-1-methyl-1H-pyrrol-2-yl)acetate
Brand Name: Vulcanchem
CAS No.: 878629-83-5
VCID: VC2731432
InChI: InChI=1S/C9H11NO3/c1-10-7(5-9(12)13-2)3-4-8(10)6-11/h3-4,6H,5H2,1-2H3
SMILES: CN1C(=CC=C1C=O)CC(=O)OC
Molecular Formula: C9H11NO3
Molecular Weight: 181.19 g/mol

methyl (5-formyl-1-methyl-1H-pyrrol-2-yl)acetate

CAS No.: 878629-83-5

Cat. No.: VC2731432

Molecular Formula: C9H11NO3

Molecular Weight: 181.19 g/mol

* For research use only. Not for human or veterinary use.

methyl (5-formyl-1-methyl-1H-pyrrol-2-yl)acetate - 878629-83-5

Specification

CAS No. 878629-83-5
Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
IUPAC Name methyl 2-(5-formyl-1-methylpyrrol-2-yl)acetate
Standard InChI InChI=1S/C9H11NO3/c1-10-7(5-9(12)13-2)3-4-8(10)6-11/h3-4,6H,5H2,1-2H3
Standard InChI Key ZUAHKXYMJUQTDK-UHFFFAOYSA-N
SMILES CN1C(=CC=C1C=O)CC(=O)OC
Canonical SMILES CN1C(=CC=C1C=O)CC(=O)OC

Introduction

Chemical Structure and Properties

Methyl (5-formyl-1-methyl-1H-pyrrol-2-yl)acetate is characterized by its molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol. The compound features a pyrrole core, which is a nitrogen-containing five-membered heterocyclic aromatic ring. The structural arrangement includes a formyl group (CHO) at the 5-position, a methyl group (CH₃) at the nitrogen atom (1-position), and a methyl acetate group (CH₂COOCH₃) at the 2-position of the pyrrole ring.

Table 1: Physical and Chemical Properties of Methyl (5-formyl-1-methyl-1H-pyrrol-2-yl)acetate

PropertyValue
CAS Number878629-83-5
Molecular FormulaC₉H₁₁NO₃
Molecular Weight181.19 g/mol
IUPAC NameMethyl (5-formyl-1-methyl-1H-pyrrol-2-yl)acetate
Structural ClassificationPyrrole derivative
Functional GroupsFormyl, methyl, acetate ester
Commercial PurityTypically ≥95%

The structural features of this compound contribute to its unique reactivity profile. The presence of both aldehyde and ester functional groups creates multiple reaction sites, making it a versatile building block for synthetic applications. The formyl group adds electrophilic character to the molecule, while the ester group provides opportunities for numerous transformations.

Synthesis Methods

Several synthetic approaches can be employed to prepare methyl (5-formyl-1-methyl-1H-pyrrol-2-yl)acetate. Based on published methodologies for similar pyrrole derivatives, the following synthesis routes are noteworthy:

Condensation Method

One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with suitable amines or sulfonamines in the presence of water and a catalytic amount of iron (III) chloride. This method provides an efficient route to the pyrrole scaffold, which can be further functionalized to introduce the formyl group and the acetate functionality.

Alkylation Strategies

Synthesis MethodKey ReagentsAdvantagesLimitations
Condensation2,5-dimethoxytetrahydrofuran, amines, Fe(III)ClWell-established methodology, good yieldsMulti-step process
AlkylationMethyl bromoacetate, formyl pyrrole precursorsRegioselective introduction of acetate groupRequires precise control of reagent ratios
Modified Paal-Knorr1,4-diketones, methylamine, acidic catalystsDirect formation of N-methylated pyrrolesMay require additional formylation step

Chemical Reactivity

Methyl (5-formyl-1-methyl-1H-pyrrol-2-yl)acetate exhibits diverse reactivity patterns due to the presence of multiple functional groups. These reactions can be categorized based on the reactive centers within the molecule:

Formyl Group Reactivity

The formyl group at the 5-position of the pyrrole ring is particularly reactive toward nucleophilic addition reactions. This group can participate in numerous transformations:

  • Nucleophilic additions with various nucleophiles

  • Oxidation reactions leading to carboxylic acid derivatives

  • Reduction to primary alcohols or methyl groups

  • Condensation reactions with amines to form imines or Schiff bases

  • Wittig and related reactions to form alkenes

Ester Group Reactivity

The methyl acetate functionality provides additional reactive possibilities:

  • Hydrolysis to yield the corresponding carboxylic acid

  • Transesterification with different alcohols

  • Reduction to primary alcohols

  • Amidation to form amide derivatives

  • Participation in various condensation reactions

The combination of these functional groups creates a versatile chemical platform for diverse transformations, making methyl (5-formyl-1-methyl-1H-pyrrol-2-yl)acetate valuable in organic synthesis.

Applications in Organic Synthesis

Methyl (5-formyl-1-methyl-1H-pyrrol-2-yl)acetate serves as an important building block in organic synthesis due to its multifunctional nature and reactivity. Its applications include:

Synthesis of Complex Heterocycles

The compound can serve as a precursor for more complex heterocyclic systems, including fused ring structures containing pyrrole motifs. The formyl group, in particular, provides an anchor point for various condensation reactions leading to extended conjugated systems.

Medicinal Chemistry Applications

In medicinal chemistry, this compound can be utilized as an intermediate in the synthesis of biologically active molecules. The pyrrole scaffold is found in numerous pharmaceuticals and natural products, making derivatives like methyl (5-formyl-1-methyl-1H-pyrrol-2-yl)acetate valuable in drug discovery programs .

ApplicationRoleExample Products
Heterocyclic ChemistryBuilding blockComplex pyrrole derivatives, fused heterocycles
Pharmaceutical IntermediatesReactive scaffoldPotential drug candidates containing pyrrole motifs
Chemical LibrariesDiversity elementCompound collections for biological screening
Functional Group TransformationsModel substrateMethodology development for selective reactions
CompoundKey FindingPotential Relevance to Target Compound
5-formyl-2-methyl-1H-pyrrole-3-carboxylic acidDemonstrated antimicrobial activitySuggests possible biological activity for similarly substituted pyrroles
Pyrrole-2-carboxaldehydesNatural occurrence in various organismsIndicates potential biological significance of the formyl-pyrrole motif
1-(2-Benzoyl-5-(4-fluorophenyl)-1H-pyrrol-1-yl)ethan-1-oneSynthetic methodology advancementProvides alternative routes to functionalized pyrroles

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator